ITD-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

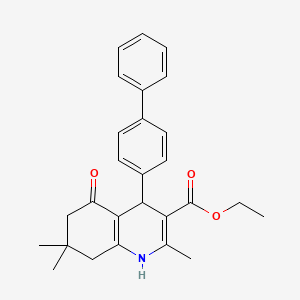

ITD-1 is a complex organic compound belonging to the class of polyhydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,7,7-trimethyl-5-oxo-4-(4-phenylphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate typically involves a multi-component reaction known as the Hantzsch condensation. This reaction includes the condensation of an aromatic aldehyde, dimedone, ethyl acetoacetate, and ammonium acetate under solvent-free conditions. The reaction is catalyzed by various catalysts, such as nano-Fe3O4@dextrin/BF3, which provides a green and efficient method for the synthesis .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of magnetic biodegradable catalysts, such as nano-Fe3O4@dextrin/BF3, is also advantageous due to their easy separation and recyclability .

Analyse Des Réactions Chimiques

Types of Reactions

ITD-1 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for different applications .

Applications De Recherche Scientifique

-

Cardiomyocyte Differentiation :

- ITD-1 has been shown to enhance the differentiation of embryonic stem cells (ESCs) into cardiomyocytes while inhibiting the formation of vascular smooth muscle and endothelial cells. This selective differentiation is vital for cardiac tissue engineering and regenerative therapies .

- Case Study : In a study involving mouse ESC cultures, treatment with this compound resulted in a significant increase in cardiomyocyte differentiation, highlighting its potential for cardiac repair strategies .

- Mesoderm Formation :

In Vivo Applications

As of now, this compound has not been extensively tested in vivo. Current research is primarily focused on preclinical studies to assess its therapeutic potential and safety profile before advancing to animal studies .

Clinical Research and Development

This compound remains in the preclinical development stage. Its unique mechanism as a selective TGF-β inhibitor positions it as a promising candidate for treating conditions associated with aberrant TGF-β signaling, such as fibrosis and certain cardiovascular diseases .

Summary of Research Findings

The following table summarizes key findings from various studies involving this compound:

| Study | Focus | Findings |

|---|---|---|

| Study on ESC Differentiation | Cardiomyocyte induction | Enhanced cardiomyocyte differentiation from ESCs |

| TGF-β Signaling Pathway Analysis | Inhibition of Smad2/3 phosphorylation | Selective disruption of TGF-β signaling |

| Preclinical Assessment | Safety and efficacy | Awaiting further in vivo studies |

Mécanisme D'action

The mechanism of action of ethyl 2,7,7-trimethyl-5-oxo-4-(4-phenylphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

- Ethyl 2,7,7-trimethyl-5-oxo-4-(3-chlorophenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness

ITD-1 is unique due to its specific substitution pattern on the aromatic ring, which can lead to distinct biological activities and chemical reactivity compared to other similar compounds .

Activité Biologique

ITD-1 is a selective inhibitor of the TGF-β signaling pathway, which plays a critical role in various cellular processes, including differentiation, proliferation, and apoptosis. This compound has garnered attention for its potential applications in stem cell research and regenerative medicine. The following sections provide a detailed examination of this compound's biological activity, including its mechanisms of action, effects on stem cell differentiation, and relevant case studies.

This compound functions primarily by inhibiting TGF-β signaling, with an IC50 value of 0.85 μM. This inhibition leads to the proteasomal degradation of the TGF-β type II receptor, effectively blocking downstream signaling pathways associated with TGF-β. Notably, this compound exhibits minimal inhibition of other pathways such as activin, Wnt, and BMP signaling .

Effects on Stem Cell Differentiation

This compound has been shown to significantly influence the differentiation of mouse embryonic stem cells (ESCs):

- Inhibition of Mesoderm Formation : this compound inhibits TGF-β-induced mesoderm formation during early differentiation stages of ESCs.

- Promotion of Cardiomyocyte Differentiation : The compound selectively promotes the differentiation of ESCs into cardiomyocytes specifically between days 3 to 5 in vitro. This selective promotion is crucial for applications in cardiac tissue engineering and regenerative therapies .

Summary Table: Effects of this compound on Stem Cell Differentiation

| Effect | Outcome |

|---|---|

| Inhibition of Mesoderm Formation | Yes |

| Promotion of Cardiomyocyte Differentiation | Yes (Days 3-5) |

| Induction of Vascular Smooth Muscle Cells | No |

| Induction of Endothelial Cells | No |

Case Studies and Research Findings

Recent studies have explored the impact of this compound on various biological systems:

- Cardiac Tissue Engineering : A study demonstrated that the application of this compound in cardiac tissue engineering led to improved cardiomyocyte yield from ESCs, enhancing the potential for developing heart repair strategies post-myocardial infarction .

- Fibrosis Models : In models of fibrosis, this compound's inhibition of TGF-β signaling resulted in reduced fibrotic tissue formation, suggesting its utility in treating fibrotic diseases .

- Mechanistic Studies : Research investigating the binding affinity of this compound to TGF-β receptors indicated strong interactions with receptor II, providing insights into its inhibitory mechanisms and supporting its role as a therapeutic agent against TGF-β mediated pathologies .

Propriétés

IUPAC Name |

ethyl 2,7,7-trimethyl-5-oxo-4-(4-phenylphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO3/c1-5-31-26(30)23-17(2)28-21-15-27(3,4)16-22(29)25(21)24(23)20-13-11-19(12-14-20)18-9-7-6-8-10-18/h6-14,24,28H,5,15-16H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULFUJLFTRWWLPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)CC(C2)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.